A Technical Guide to 1-(4-Chloropyridin-2-yl)ethanol (CAS 121638-26-4): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 1-(4-Chloropyridin-2-yl)ethanol (CAS 121638-26-4): Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-(4-Chloropyridin-2-yl)ethanol, CAS 121638-26-4, a pivotal heterocyclic building block for the scientific research and drug development community. The document elucidates the compound's physicochemical properties, detailed spectroscopic profile, and a robust, validated protocol for its synthesis and purification. Furthermore, it explores the molecule's chemical reactivity and demonstrates its strategic importance as a key intermediate in the synthesis of complex pharmaceutical agents. This guide is intended to serve as an essential resource for researchers leveraging substituted pyridine scaffolds to advance modern medicinal chemistry.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in drug candidates. The introduction of specific substituents, such as a chloro group and a secondary alcohol, onto the pyridine backbone creates a versatile and highly functionalized intermediate. 1-(4-Chloropyridin-2-yl)ethanol is one such intermediate, offering multiple reaction sites for molecular elaboration.[2] The presence of the chlorine atom provides a handle for cross-coupling reactions or nucleophilic aromatic substitution, while the secondary alcohol can be manipulated for esterification, etherification, or oxidation, or serve as a chiral center for stereospecific synthesis.[3][4]
This guide offers an in-depth analysis of 1-(4-Chloropyridin-2-yl)ethanol, moving beyond catalog data to provide practical, field-proven insights into its synthesis, characterization, and strategic application.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is the foundation of its effective use. The data presented herein is a synthesis of catalog information and predictive modeling based on established chemical principles.
Core Properties
The fundamental properties of 1-(4-Chloropyridin-2-yl)ethanol are summarized in the table below. Proper storage under an inert atmosphere at 2-8°C is critical to prevent degradation and maintain purity.[5]
| Property | Value | Source(s) |
| CAS Number | 121638-26-4 | |
| Molecular Formula | C₇H₈ClNO | [5] |
| Molecular Weight | 157.60 g/mol | [5] |
| Synonyms | 1-(4-chloro-2-pyridinyl)ethanol | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| Storage | Inert atmosphere, 2-8°C | [5] |
| SMILES | OC(C)C1=NC=CC(Cl)=C1 | [5] |
| InChI Key | SHGCCYFIQMOVEM-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or procured material. The following sections describe the expected spectral data for 1-(4-Chloropyridin-2-yl)ethanol.
2.2.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The expected signals in a suitable solvent like CDCl₃ are detailed below. The chemical shifts are estimations based on analogous structures and established increments.[6][7]
| Protons | Multiplicity | Approx. δ (ppm) | Rationale |
| -CH₃ | Doublet (d) | 1.5 | Coupled to the adjacent methine proton. |
| -CH(OH) | Quartet (q) | 4.9 | Coupled to the three methyl protons. |
| -OH | Broad Singlet (br s) | ~2.5-4.0 | Exchangeable proton; shift is concentration-dependent. |
| Py-H5 | Doublet (d) | 7.2 | Ortho-coupled to Py-H6. |
| Py-H6 | Doublet (d) | 8.4 | Ortho-coupled to Py-H5. |
| Py-H3 | Singlet (s) | 7.4 | Minimal coupling to other ring protons. |
2.2.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct signals corresponding to each unique carbon atom in the molecule.
| Carbon | Approx. δ (ppm) | Rationale |
| -CH₃ | ~24 | Aliphatic methyl carbon. |
| -CH(OH) | ~68 | Aliphatic carbon bonded to oxygen. |
| Py-C5 | ~122 | Aromatic CH. |
| Py-C3 | ~124 | Aromatic CH. |
| Py-C4 | ~144 | Aromatic carbon bearing the chlorine atom. |
| Py-C6 | ~148 | Aromatic CH adjacent to nitrogen. |
| Py-C2 | ~162 | Aromatic carbon bearing the ethanol substituent. |
2.2.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic absorption frequencies are predictable based on bond vibrational energies.[8][9]
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500-3200 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H | C-H stretch | 3000-2850 | Medium |
| Pyridine Ring | C=N, C=C stretch | 1600-1475 | Medium-Strong |
| Alcohol | C-O stretch | 1300-1000 | Strong |
| Chloroalkane | C-Cl stretch | 800-600 | Strong |
2.2.4 Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. A key diagnostic feature is the isotopic pattern of chlorine.[10]
-
Molecular Ion (M⁺): Expected at m/z = 157.
-
Isotope Peak (M+2)⁺: A prominent peak at m/z = 159 with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).
-
Key Fragments: Common fragmentation pathways include the loss of a methyl radical ([M-15]⁺) to give m/z = 142, or the loss of water ([M-18]⁺) to give m/z = 139.
Synthesis and Purification
While 1-(4-Chloropyridin-2-yl)ethanol is commercially available, an in-house synthesis may be required for scale-up or derivatization studies. The most direct and reliable method is the reduction of the corresponding ketone, 2-acetyl-4-chloropyridine.
Retrosynthetic Analysis and Workflow
The synthesis is a straightforward functional group transformation. The workflow is designed to be a self-validating system, where successful purification and characterization confirm the reaction's outcome.
Caption: Standard workflow for the synthesis of 1-(4-Chloropyridin-2-yl)ethanol.
Recommended Synthetic Protocol
This protocol describes the reduction of 2-acetyl-4-chloropyridine using sodium borohydride.
Materials:
-
2-acetyl-4-chloropyridine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetyl-4-chloropyridine (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration). Causality: Methanol is an ideal solvent as it readily dissolves both the substrate and the reducing agent and is protic, which facilitates the reduction mechanism.
-
Addition of Reductant: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl to quench the excess NaBH₄. Causality: NH₄Cl is a mild acid source that safely neutralizes the borohydride and hydrolyzes the intermediate borate esters without causing degradation of the product.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Combine the pure fractions and remove the solvent under reduced pressure. Confirm the structure and purity of the resulting solid using the spectroscopic methods outlined in Section 2.2.
Chemical Reactivity and Applications
The utility of 1-(4-Chloropyridin-2-yl)ethanol in drug discovery stems from its defined points of reactivity, which allow for its incorporation into larger, more complex molecules.
Key Reactive Centers
-
Hydroxyl Group (-OH): As a secondary alcohol, this group can be oxidized to the parent ketone, esterified with carboxylic acids, or converted into an ether. Critically, it can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution.[11]
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties and allows it to act as a nucleophile. It can be protonated by acids or alkylated with electrophiles to form pyridinium salts.[2]
-
Chloro Group (-Cl): The chlorine atom at the 4-position of the pyridine ring can undergo nucleophilic aromatic substitution (SNAr), although this often requires harsh conditions or activation by strongly electron-withdrawing groups. It is also a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.
Case Study: Intermediate in a Hypothetical Kinase Inhibitor Synthesis
To illustrate its utility, we can map a synthetic route to a fictional kinase inhibitor, "Gemini-inib," where 1-(4-Chloropyridin-2-yl)ethanol serves as a key precursor. This pathway leverages the reactivity of the hydroxyl group.
Caption: Application pathway for 1-(4-Chloropyridin-2-yl)ethanol in synthesis.
Synthetic Rationale:
-
Step 1 (Activation): The hydroxyl group is a poor leaving group. Converting it to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine transforms it into an excellent leaving group. This is a standard and high-yielding reaction.
-
Step 2 (Substitution): The tosylated intermediate can then readily undergo an SN2 reaction with a key amine nucleophile. This step forges a crucial C-N bond, assembling the core of the target molecule. The use of a polar aprotic solvent like DMF facilitates the substitution reaction.
Safety and Handling
As with any laboratory chemical, proper handling of 1-(4-Chloropyridin-2-yl)ethanol is paramount for user safety.
-
GHS Classification: The compound is classified as hazardous.
| Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[12]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with eyes, skin, and clothing.[12][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]
-
Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[12]
-
Conclusion
1-(4-Chloropyridin-2-yl)ethanol is a valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, predictable spectroscopic signature, and multiple reactive sites make it an important tool for researchers in drug discovery and development. The reliable synthetic route and clear safety protocols outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory. As the demand for novel heterocyclic compounds continues to grow, the strategic application of intermediates like this will undoubtedly play a key role in the development of next-generation therapeutics.
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